molecular formula C17H15ClN4O B2518303 1-(4-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1206990-37-5

1-(4-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2518303
CAS No.: 1206990-37-5
M. Wt: 326.78
InChI Key: JRXLYFFTLKHEAK-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the 4-chlorophenyl group: This step often involves a nucleophilic substitution reaction where a suitable chlorinated precursor is reacted with the triazole intermediate.

    Attachment of the 4-methylbenzyl group: This can be done through a reductive amination reaction, where the triazole intermediate is reacted with 4-methylbenzylamine in the presence of a reducing agent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity. The pathways involved can include inhibition of DNA synthesis or disruption of cell membrane integrity, leading to cell death.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the 4-methylbenzyl group, which may affect its biological activity and solubility.

    N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the 4-chlorophenyl group, which may influence its reactivity and binding affinity to molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can enhance its biological activity and make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-12-2-4-13(5-3-12)10-19-17(23)16-11-22(21-20-16)15-8-6-14(18)7-9-15/h2-9,11H,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXLYFFTLKHEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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